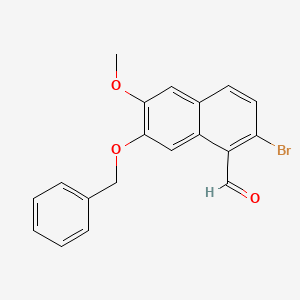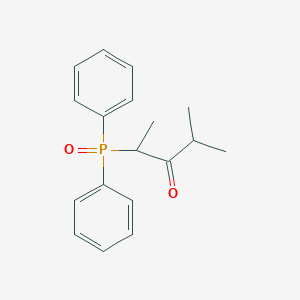![molecular formula C17H15ClO4 B15159168 Ethyl [4-(3-chlorobenzoyl)phenoxy]acetate CAS No. 670221-38-2](/img/structure/B15159168.png)
Ethyl [4-(3-chlorobenzoyl)phenoxy]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl [4-(3-chlorobenzoyl)phenoxy]acetate is an organic compound with a complex structure that includes both ester and aromatic functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [4-(3-chlorobenzoyl)phenoxy]acetate typically involves the esterification of 4-(3-chlorobenzoyl)phenoxyacetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the same esterification reaction but is optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl [4-(3-chlorobenzoyl)phenoxy]acetate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The aromatic ring can be reduced under specific conditions.
Substitution: The chlorine atom on the benzoyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 4-(3-chlorobenzoyl)phenoxyacetic acid.
Reduction: Formation of reduced aromatic compounds.
Substitution: Formation of substituted benzoyl derivatives.
Aplicaciones Científicas De Investigación
Ethyl [4-(3-chlorobenzoyl)phenoxy]acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Ethyl [4-(3-chlorobenzoyl)phenoxy]acetate exerts its effects is primarily through its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active compounds that interact with biological pathways. The aromatic ring and chlorine atom can also participate in various biochemical reactions, influencing the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl benzoylacetate
- Ethyl (3-chlorobenzoyl)acetate
- Ethyl (4-chlorobenzoyl)acetate
Uniqueness
Ethyl [4-(3-chlorobenzoyl)phenoxy]acetate is unique due to its specific structure, which combines the properties of both ester and aromatic compounds
Propiedades
Número CAS |
670221-38-2 |
|---|---|
Fórmula molecular |
C17H15ClO4 |
Peso molecular |
318.7 g/mol |
Nombre IUPAC |
ethyl 2-[4-(3-chlorobenzoyl)phenoxy]acetate |
InChI |
InChI=1S/C17H15ClO4/c1-2-21-16(19)11-22-15-8-6-12(7-9-15)17(20)13-4-3-5-14(18)10-13/h3-10H,2,11H2,1H3 |
Clave InChI |
OZVMOQKKMLIBKE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)COC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(3-Methylbuta-1,3-dien-1-yl)oxy]methyl}oxolane](/img/structure/B15159106.png)
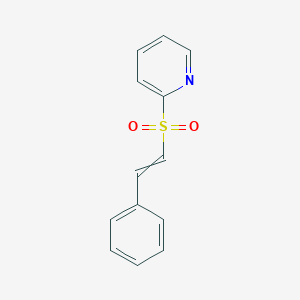
![N-{5-[(1H-Indol-3-yl)methyl]-1,3,4-thiadiazol-2-yl}-1-phenylmethanimine](/img/structure/B15159119.png)
![1H-Naphth[2,3-d]imidazole, 2-(2-quinolinyl)-](/img/structure/B15159124.png)
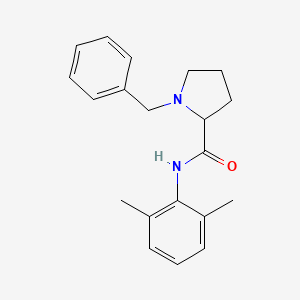

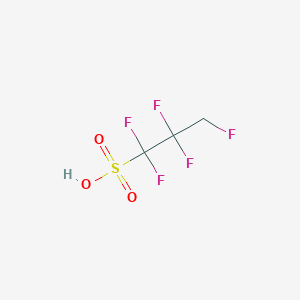
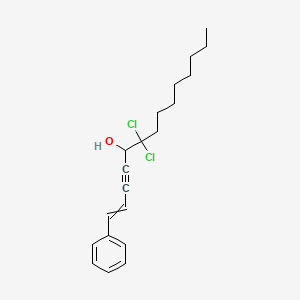
![(2S)-2-amino-N-[2-(1H-indol-3-yl)ethyl]-4-methylsulfanylbutanamide](/img/structure/B15159153.png)
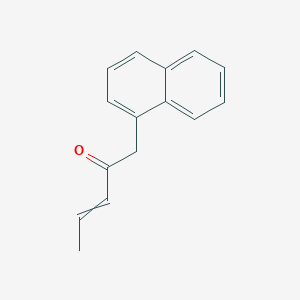
![3-methyl-5-[(1S)-1,2,2-trimethylcyclopentyl]phenol](/img/structure/B15159183.png)
![2-{[4-(Difluoromethyl)phenyl]ethynyl}-5-ethenyl-1,3-difluorobenzene](/img/structure/B15159189.png)
